2-(Boc-amino)pyridine
Overview
Description
2-(Boc-amino)pyridine, also known as tert-butyl N-(pyridin-2-yl)carbamate, is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyridine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Mechanism of Action
Target of Action
It’s known that boc-protected amines, such as 2-(boc-amino)pyridine, play a pivotal role in the synthesis of multifunctional targets .
Mode of Action
This compound, also known as tert-Butyl pyridin-2-ylcarbamate, is a Boc-protected amine. The Boc group is a common protecting group used in organic synthesis. It’s used to protect an amine from reacting with other reagents during a chemical reaction . The Boc group can be removed under mild acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of various biological molecules . They are also involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Pharmacokinetics
The compound’s low molecular weight suggests it may have good bioavailability .
Result of Action
As a boc-protected amine, it plays a crucial role in the synthesis of various biological molecules, contributing to the formation of complex structures .
Action Environment
It’s known that the stability of boc-protected amines can be influenced by ph, with the boc group being stable under basic conditions and cleaved under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)pyridine typically involves the reaction of pyridin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
Pyridin-2-amine+Boc2O→this compound+CO2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Palladium catalysts are often used in coupling reactions.
Major Products
Deprotection: Yields pyridin-2-amine.
Coupling: Yields various substituted pyridine derivatives depending on the reactants used.
Scientific Research Applications
2-(Boc-amino)pyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-(Boc-amino)pyridine can be compared with other Boc-protected amines such as:
2-(Boc-amino)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
2-(Boc-amino)aniline: Another Boc-protected amine with an aniline structure.
The uniqueness of this compound lies in its pyridine ring, which imparts different electronic properties and reactivity compared to benzene and aniline derivatives.
Properties
IUPAC Name |
tert-butyl N-pyridin-2-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGTGTZBRUQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458696 | |
Record name | 2-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38427-94-0 | |
Record name | 2-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(BOC-AMINO)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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